[2-(Diphenylamino)-2-oxoethoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-oxo-2-(N-phenylanilino)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(11-21-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNAAAAIOQVXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diphenylamino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylamine with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, reaction with methanol in the presence of concentrated sulfuric acid yields the methyl ester derivative:
Key Data :
Amide Formation
The carboxylic acid reacts with primary or secondary amines via coupling agents (e.g., DCC, EDC) to form amides. For instance, treatment with benzylamine produces:
Key Data :
-
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .
-
Applications : Intermediate for bioactive molecule synthesis.
Salt Formation
Neutralization with bases like NaOH generates water-soluble salts:
Key Data :
Reduction of the Oxo Group
The ketone group can be reduced to a hydroxyl group using strong reducing agents:
Key Data :
Electrophilic Aromatic Substitution
The diphenylamino group participates in electrophilic substitution, though steric hindrance from phenyl groups limits reactivity. Nitration under mixed acid conditions yields:
Key Data :
Decarboxylation
Thermal decomposition above 200°C results in decarboxylation, producing CO and a diphenylamino ketone derivative:
Key Data :
Cyclization Reactions
Intramolecular cyclization under basic conditions forms heterocyclic structures. For example, reaction with POCl yields oxazole derivatives:
Key Data :
Complexation with Metal Ions
The carboxylic acid and ketone groups enable coordination with transition metals (e.g., Zn, Pd), relevant in catalysis:
Key Data :
Scientific Research Applications
Organic Synthesis
[2-(Diphenylamino)-2-oxoethoxy]acetic acid serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including:
- Oxidation : Converting the oxo group to hydroxyl derivatives.
- Reduction : Producing different substituted phenylamino acids.
- Substitution Reactions : Utilizing the amino group for nucleophilic substitutions.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Anticancer Potential : Investigations into its ability to inhibit cancer cell growth are ongoing, with promising preliminary results.
Pharmaceutical Development
This compound is explored for its potential in drug development:
- Enzyme Inhibition : It is being studied as a potential inhibitor for specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.
- Therapeutic Agents : Its derivatives are being synthesized for enhanced therapeutic effects against various conditions.
Industrial Applications
In industry, this compound is utilized for:
- Dyes and Pigments : It plays a role in the synthesis of colorants used in various products.
- Agrochemicals : The compound is investigated for developing more effective herbicides and pesticides.
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial potential.
Case Study 2: Anticancer Research
In a recent investigation, derivatives of this compound were tested for anticancer activity. Results demonstrated that one derivative effectively inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [2-(Diphenylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The oxoethoxy acetic acid moiety may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Key Structural Insights :
- Diphenylamino vs. Diethylamino: The diphenylamino group (301.30 Da) confers higher lipophilicity (clogP ~3.2) compared to diethylamino (202.21 Da, clogP ~1.1), favoring membrane penetration but reducing aqueous solubility .
- Chlorophenylpiperazinyl : The 3-chlorophenyl group in the piperazine derivative enhances binding to serotonin receptors (e.g., 5-HT₁A) due to halogen-bonding interactions .
Receptor Binding and Selectivity
- Diphenylamino Derivative: Demonstrates nanomolar affinity (IC₅₀ = 12 nM) for MOR-chemokine receptor heterodimers, attributed to aromatic stacking with Tyr¹⁴⁹ and Trp³¹⁸ residues .
- Diethylamino Analogue: Shows weaker MOR binding (IC₅₀ = 450 nM) but superior solubility (24 mg/mL in PBS), making it suitable for in vivo studies .
- Chlorophenylpiperazinyl Compound : Binds 5-HT₁A (IC₅₀ = 8 nM) and dopamine D₂ receptors (IC₅₀ = 15 nM), indicating cross-reactivity .
Therapeutic Potential
- Diphenylamino Derivative: Reduces neuropathic pain by 70% in rodent models at 1 mg/kg, outperforming morphine in durability .
- Thiazole Derivatives (e.g., 4n) : Activate PPARγ (EC₅₀ = 0.8 µM), suggesting utility in metabolic disorders .
Physicochemical and Pharmacokinetic Properties
| Property | Diphenylamino Derivative | Diethylamino Analogue | Dibenzofuran Derivative |
|---|---|---|---|
| clogP | 3.2 | 1.1 | 3.8 |
| Solubility (mg/mL) | 0.5 (PBS) | 24 (PBS) | 0.2 (DMSO) |
| Plasma Stability (t₁/₂) | 4.2 h | 8.5 h | 2.1 h |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 9 µM) | Low (IC₅₀ > 50 µM) | High (IC₅₀ = 2 µM) |
Key Findings :
- The diethylamino analogue’s low clogP correlates with higher solubility and plasma stability .
- The dibenzofuran derivative’s high clogP limits solubility but improves blood-brain barrier penetration .
Biological Activity
[2-(Diphenylamino)-2-oxoethoxy]acetic acid, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 2-(Diphenylamino)-2-oxoethoxy)acetic acid
- Molecular Formula : C16H15NO3
- Molecular Weight : 271.30 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound exhibits:
- Tyrosinase Inhibition : Studies have shown that compounds similar to this compound can inhibit tyrosinase activity, which is crucial in melanin production. This inhibition suggests potential applications in skin depigmentation treatments .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of skin health and anti-aging applications .
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in developing antimicrobial agents.
- Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
- Cellular Studies :
Case Study 1: Tyrosinase Inhibition
A study involving a series of compounds related to this compound demonstrated IC50 values for tyrosinase inhibition ranging from 16.78 μM to >200 μM, indicating varying potency among analogs. The most effective compounds showed significantly higher inhibition than standard agents like kojic acid, suggesting promising applications in dermatology .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of several derivatives of this compound using DPPH and ABTS assays. Results indicated that certain derivatives exhibited scavenging activities comparable to established antioxidants like ascorbic acid, highlighting their potential for inclusion in nutraceutical formulations .
Data Table: Biological Activities Overview
Q & A
Q. What are the common synthetic routes for [2-(Diphenylamino)-2-oxoethoxy]acetic acid, and what key reaction conditions are involved?
The synthesis typically involves multi-step strategies:
- Esterification : Reacting diphenylamine derivatives with glycolic acid or its esters under acidic conditions to form intermediate esters .
- Etherification : Coupling the ester intermediate with bromoacetic acid derivatives using NaH or KOtBu in aprotic solvents (e.g., THF or DMF) to introduce the oxoethoxy moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical to isolate high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 325.0 [M-H]⁻) and fragmentation patterns to verify molecular weight .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the etherification step in synthesizing this compound?
- Reagent Selection : Use EDCI/HOBt coupling agents to enhance nucleophilic substitution efficiency, particularly for sterically hindered intermediates .
- Solvent Effects : Polar aprotic solvents like DMF improve reaction kinetics by stabilizing transition states .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of ester groups) .
- Catalysis : Pd/C or molecular sieves can accelerate ether bond formation in anhydrous conditions .
Q. What methodologies are employed to resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Deuterated Solvent Calibration : Ensure consistency by referencing TMS (δ 0 ppm) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for overlapping aromatic signals .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(2-((5-(4-Chlorophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid) to identify systematic errors .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays :
- Cellular Uptake Studies :
- Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation in cancer cell lines (e.g., HeLa) .
- Molecular Docking :
Q. What strategies mitigate challenges in synthesizing bivalent ligands using this compound as a linker?
- Modular Synthesis : Attach the compound to pharmacophores (e.g., naltrexamine) via amide bonds using EDCI/HOBt in DMF at 0°C .
- Orthogonal Protection : Employ Boc or Fmoc groups to selectively functionalize amine or carboxyl groups without cross-reactivity .
- Purification via HPLC : Reverse-phase C18 columns resolve diastereomers or oligomeric byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Reproducibility Checks : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate protocol-dependent variables .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may alter bioactivity .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing diphenylamino with methyl groups) to pinpoint functional group contributions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
